molecular formula C31H34N2O5 B2875837 2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 441291-73-2

2-((1-(3-(4-allyl-2-methoxyphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2875837
CAS No.: 441291-73-2
M. Wt: 514.622
InChI Key: JNXQJQFGJQPMOR-UHFFFAOYSA-N
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Description

The compound appears to contain a piperidine ring, which is a common feature in many alkaloid natural products and drug candidates . Piperidones, which are precursors to the piperidine ring, have unique biochemical properties and have been synthesized to study their biological activity .


Molecular Structure Analysis

The compound seems to contain a piperidine ring, a benzene ring, and an isoquinoline dione group. The exact structure would need to be confirmed with techniques such as X-ray diffraction .

Scientific Research Applications

Luminescent Properties and Electron Transfer

One study investigated novel piperazine substituted naphthalimide model compounds, closely related to the target compound, demonstrating their luminescent properties and photo-induced electron transfer capabilities. These compounds, including variants like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, exhibited fluorescence quantum yields that suggest their potential as pH probes due to characteristic fluorescence responses to pH changes. The fluorescence of these compounds can be quenched by a photoinduced electron transfer (PET) process, indicating their utility in fluorescence-based sensors and imaging applications (Gan et al., 2003).

Cyclization Reactions

Another aspect of scientific interest is the cyclization of derivatives of benzo[de]isoquinoline-1,3(2H)-dione, such as the halocyclization reaction of a closely related compound. This process, involving iodine, bromine, or sulfuryl chloride, yields hydrohalides which are convertible into dione derivatives. Such reactions underscore the chemical versatility and reactivity of the benzo[de]isoquinoline backbone, making it a valuable scaffold for the synthesis of novel organic compounds with potential pharmacological properties (Zborovskii et al., 2011).

Biological Applications

The derivatives of benzo[de]isoquinoline-1,3(2H)-dione, including those with structural similarities to the target compound, have been explored for various biological applications. For example, substituted naphthalimides, a class to which the target compound is related, have been evaluated for their antitumor activities. These studies have shown that certain derivatives can induce cell cycle arrest and apoptosis in tumor cells, suggesting their potential as anticancer agents. The specific mechanisms through which these compounds exert their effects, such as apoptosis induction via activation of caspases, highlight their relevance in developing new therapeutic strategies against cancer (Mukherjee et al., 2010).

Properties

IUPAC Name

2-[[1-[2-hydroxy-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O5/c1-3-6-21-11-12-27(28(17-21)37-2)38-20-24(34)19-32-15-13-22(14-16-32)18-33-30(35)25-9-4-7-23-8-5-10-26(29(23)25)31(33)36/h3-5,7-12,17,22,24,34H,1,6,13-16,18-20H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXQJQFGJQPMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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